(Fmoc-Cys-OtBu)2
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Overview
Description
The compound (Fmoc-Cys-OtBu)2, also known as Nα-(9-fluorenylmethoxycarbonyl)-S-tert-butyl-L-cysteine, is a derivative of cysteine used in peptide synthesis. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group at the amino terminus and a tert-butyl (OtBu) protecting group at the thiol side chain. These protecting groups are essential in solid-phase peptide synthesis to prevent unwanted reactions at the amino and thiol groups during the assembly of peptides.
Mechanism of Action
Target of Action
(Fmoc-Cys-OtBu)2, also known as a cystine dipeptide linked through an oxidized disulfide bond , is primarily used in the synthesis of peptides and proteins . The primary targets of this compound are the cysteine residues in these peptides and proteins .
Mode of Action
The compound interacts with its targets by incorporating cysteine residues followed by oxidation of the thiol functions yielding disulfides . This process is often referred to as “folding” and helps to stabilize the biologically active conformation of peptides and proteins .
Biochemical Pathways
The compound affects the biochemical pathways involved in the synthesis of peptides and proteins. Specifically, it plays a crucial role in the formation of disulfide bridges, which are essential for stabilizing the tertiary structure of these biomolecules .
Result of Action
The result of the action of this compound is the formation of disulfide bridges in peptides and proteins. These bridges are critical for maintaining the stability and functionality of these biomolecules .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound is stable to the harsh oxidative conditions frequently used to generate peptide thioesters . Moreover, the choice of solvents can significantly impact the synthesis process . Therefore, careful consideration of these factors is essential for optimizing the efficacy and stability of this compound in peptide and protein synthesis.
Biochemical Analysis
Biochemical Properties
(Fmoc-Cys-OtBu)2 plays a significant role in biochemical reactions, particularly in the formation of disulfide bonds. These bonds are essential for the structural integrity of proteins. The compound interacts with various enzymes and proteins, including oxidoreductases and thiol-disulfide exchange proteins, facilitating the formation and rearrangement of disulfide bonds. This interaction is crucial for the proper folding and stability of proteins .
Cellular Effects
This compound influences various cellular processes by affecting the formation of disulfide bonds in proteins. This compound can impact cell signaling pathways, gene expression, and cellular metabolism. For instance, the formation of disulfide bonds can alter the conformation of signaling proteins, thereby modulating their activity and downstream signaling events. Additionally, this compound can influence the expression of genes involved in oxidative stress responses and protein folding .
Molecular Mechanism
At the molecular level, this compound exerts its effects through the formation of disulfide bonds. The compound can bind to thiol groups on cysteine residues in proteins, leading to the formation of disulfide bonds. This process can either stabilize the protein structure or facilitate the formation of active protein complexes. Additionally, this compound can act as an inhibitor or activator of enzymes involved in redox reactions, further influencing cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions, but it can degrade over time, especially in the presence of moisture or light. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in maintaining protein stability and function through disulfide bond formation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively promote disulfide bond formation without causing significant toxicity. At high doses, this compound can lead to adverse effects, including oxidative stress and disruption of cellular redox balance. These threshold effects highlight the importance of optimizing dosage to achieve desired outcomes while minimizing potential side effects .
Metabolic Pathways
This compound is involved in metabolic pathways related to redox reactions and protein folding. The compound interacts with enzymes such as protein disulfide isomerase and thioredoxin, which play key roles in the formation and rearrangement of disulfide bonds. These interactions can influence metabolic flux and the levels of various metabolites involved in oxidative stress responses .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can be taken up by cells via specific transporters and localized to regions where disulfide bond formation is required. This targeted distribution ensures that this compound exerts its effects precisely where needed .
Subcellular Localization
This compound is localized to specific subcellular compartments, such as the endoplasmic reticulum and mitochondria, where disulfide bond formation is critical. The compound’s activity and function are influenced by its localization, with targeting signals and post-translational modifications directing it to these compartments. This subcellular localization ensures that this compound can effectively participate in protein folding and redox reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Fmoc-Cys-OtBu)2 typically involves the protection of the amino and thiol groups of cysteine. The process begins with the protection of the thiol group using tert-butyl chloride in the presence of a base such as triethylamine. The amino group is then protected using fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base like sodium bicarbonate. The reaction conditions usually involve anhydrous solvents such as dichloromethane or dimethylformamide to ensure the purity and yield of the product .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity, and the product is typically purified using high-performance liquid chromatography (HPLC) to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
(Fmoc-Cys-OtBu)2 undergoes several types of chemical reactions, including:
Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, while the OtBu group can be removed using an acid such as trifluoroacetic acid (TFA).
Oxidation Reactions: The thiol group can be oxidized to form disulfide bonds, which are crucial in the formation of the three-dimensional structure of peptides and proteins.
Substitution Reactions:
Common Reagents and Conditions
Deprotection: Piperidine for Fmoc removal and TFA for OtBu removal.
Oxidation: Hydrogen peroxide or iodine for disulfide bond formation.
Substitution: Alkyl halides or acyl chlorides for nucleophilic substitution.
Major Products Formed
Deprotected Cysteine Derivatives: Removal of protecting groups yields free cysteine derivatives.
Disulfide-Linked Peptides: Oxidation leads to the formation of disulfide-linked peptides.
Functionalized Cysteine Derivatives: Substitution reactions yield various functionalized cysteine derivatives.
Scientific Research Applications
(Fmoc-Cys-OtBu)2 has a wide range of applications in scientific research, including:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Protein Engineering:
Drug Development: Used in the synthesis of peptide-based drugs and therapeutic agents.
Bioconjugation: Enables the attachment of various functional groups to peptides and proteins for bioconjugation studies.
Comparison with Similar Compounds
Similar Compounds
Fmoc-Cys(Trt)-OH: Nα-(9-fluorenylmethoxycarbonyl)-S-trityl-L-cysteine, where the thiol group is protected with a trityl group.
Fmoc-Cys(Acm)-OH: Nα-(9-fluorenylmethoxycarbonyl)-S-acetamidomethyl-L-cysteine, where the thiol group is protected with an acetamidomethyl group.
Fmoc-Cys(Thp)-OH: Nα-(9-fluorenylmethoxycarbonyl)-S-tetrahydropyranyl-L-cysteine, where the thiol group is protected with a tetrahydropyranyl group.
Uniqueness
(Fmoc-Cys-OtBu)2 is unique due to the presence of the tert-butyl protecting group, which provides stability under acidic conditions and allows for selective deprotection. This makes it particularly useful in solid-phase peptide synthesis where selective deprotection is crucial for the successful assembly of peptides .
Properties
IUPAC Name |
tert-butyl (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[[(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]disulfanyl]propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H48N2O8S2/c1-43(2,3)53-39(47)37(45-41(49)51-23-35-31-19-11-7-15-27(31)28-16-8-12-20-32(28)35)25-55-56-26-38(40(48)54-44(4,5)6)46-42(50)52-24-36-33-21-13-9-17-29(33)30-18-10-14-22-34(30)36/h7-22,35-38H,23-26H2,1-6H3,(H,45,49)(H,46,50)/t37-,38-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQCNHOFZFYLKLF-UWXQCODUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CSSCC(C(=O)OC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CSSC[C@@H](C(=O)OC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H48N2O8S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
797.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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